VX-166
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Overview
Description
VX-166 is a novel, potent small molecule caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of sepsis, a life-threatening condition caused by the body’s response to infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VX-166 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary information held by the developers, Vertex Pharmaceuticals. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical engineering techniques and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
VX-166 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry: VX-166 is used as a model compound to study the mechanisms of caspase inhibition and the development of new inhibitors.
Biology: The compound is used to investigate the role of caspases in apoptosis and inflammation, providing insights into cellular processes and disease mechanisms.
Medicine: this compound has shown promise as a therapeutic agent for the treatment of sepsis by preventing lymphocyte apoptosis and reducing inflammation. .
Industry: The compound’s unique properties make it a valuable tool in the development of new drugs and therapeutic strategies
Mechanism of Action
VX-166 exerts its effects by inhibiting the activity of caspases, a family of protease enzymes involved in apoptosis and inflammation. By binding to the active site of caspases, this compound prevents the cleavage of target proteins, thereby inhibiting the apoptotic process. This inhibition helps to reduce cell death and inflammation, making this compound a potential therapeutic agent for conditions like sepsis .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another broad-spectrum caspase inhibitor used in research to study apoptosis.
Q-VD-OPh: A potent caspase inhibitor with applications in apoptosis research and potential therapeutic uses.
Emricasan: A caspase inhibitor studied for its potential use in treating liver diseases and other conditions involving excessive apoptosis.
Uniqueness of VX-166
This compound is unique due to its potent and broad-spectrum inhibition of caspases, making it highly effective in preventing apoptosis and inflammation. Its advantageous pharmacokinetic and toxicity profile further distinguishes it from other caspase inhibitors, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H21F4N3O8 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |
InChI |
InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1 |
InChI Key |
WQNDPVUOABHOHK-KBPBESRZSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC |
SMILES |
CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC |
Canonical SMILES |
CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC |
Appearance |
White solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VX166, VX 166, VX-166 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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